Furo[3,2-b]pyridine-3-carboxylic acid
Description
Furo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused furan and pyridine ring system with a carboxylic acid group at the 3-position. Its molecular formula is C₈H₅NO₃ (MW: 163.13 g/mol) . The compound exhibits unique electronic properties due to the oxygen atom in the furan ring and the electron-withdrawing carboxylic acid group, making it a versatile intermediate in medicinal chemistry and materials science. It has been synthesized via methods involving polyphosphoric acid (PPA)-catalyzed cyclization and microwave-assisted reactions, which improve efficiency . Applications include its use as a ligand for metal complexes (e.g., Cu, Co, Ni) and as a precursor for antitumor agents .
Structure
2D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWCWSSMYIVMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CO2)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Copper Catalyzed Coupling and Cyclization
The foundational method for synthesizing furo[3,2-b]pyridine derivatives involves a multi-step sequence starting from substituted 2-hydroxypyridines. A patented process (US5489685) outlines the coupling of 2-hydroxypyridine 1 with a substituted acetylene 2 in the presence of Pd(II) (1 mol%), Cu(I) (2 mol%), and triphenylphosphine (2 mol%) in tetrahydrofuran (THF) with n-butylamine as a base.
Reaction Conditions :
- Step 1 (Coupling) : 1.1–1.5 equivalents of acetylene, 35–39°C, 16–27 hours.
- Step 2 (Cyclization) : Treatment with Cu(I) in ethanol-triethylamine (7:3 v/v) at 70°C for 27 hours.
- Step 3 (Hydrolysis) : K₂CO₃-mediated hydrolysis at 65°C for 3.5 hours yields the carboxylic acid.
Key Data :
| Starting Material | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| 2-Hydroxypyridine | Ethyl ester intermediate | 69% | 95% |
| Ethyl ester intermediate | Furo[3,2-b]pyridine-3-carboxylic acid | 82% | 98% |
This method achieves moderate yields but requires rigorous temperature control and prolonged reaction times.
Modern Optimized Approaches
SNAr-Driven Cyclization from Dichloronicotinic Acid
A 2020 optimized route (PMC7526865) bypasses transition-metal catalysts, employing a nucleophilic aromatic substitution (SₙAr) strategy.
Synthetic Sequence :
- Esterification : 2,5-Dichloronicotinic acid 11 is converted to ethyl ester 12 under acidic conditions (H₂SO₄, ethanol, reflux, 12 hours).
- SₙAr Reaction : Ethyl 2-hydroxyacetate 13 is deprotonated with NaH and reacts with 12 in dimethylformamide (DMF) at 80°C for 6 hours, inducing cyclization to furo[2,3-b]pyridine 14 .
- Hydrolysis : NaOH-mediated saponification of 14 affords the carboxylic acid in 85% yield.
Advantages :
Microwave-Assisted Decarboxylation
A decarboxylative approach starts from furo[2,3-b]pyridine-2,5-dicarboxylic acid 15 , leveraging microwave irradiation to enhance efficiency:
Procedure :
- Decarboxylation : 15 is heated with Cu powder in quinoline at 210°C under argon for 1.5 hours, yielding furo[2,3-b]pyridine-5-carboxylic acid 16 .
- Esterification : 16 is treated with trimethylsilyldiazomethane in methanol-chloroform to form the methyl ester, followed by hydrolysis to the carboxylic acid.
Data :
| Step | Conditions | Yield |
|---|---|---|
| Decarboxylation | 210°C, Cu, quinoline | 68% |
| Esterification | TMS-diazomethane, MeOH/CHCl₃ | 92% |
This method is limited by the use of toxic quinoline but offers rapid access to the core structure.
Comparative Analysis of Methods
Yield and Scalability
The SₙAr route outperforms others in yield and scalability, making it preferable for industrial applications.
Functional Group Tolerance
- Pd/Cu Method : Sensitive to electron-withdrawing groups on the acetylene; halogens require protective groups.
- SₙAr Route : Tolerates nitro, methyl, and methoxy substituents on the pyridine ring.
Mechanistic Insights
Catalytic Cycle in Pd/Cu Coupling
The Pd(II)/Cu(I) system facilitates oxidative addition of the acetylene to Pd(0), followed by transmetallation with Cu(I). The resulting Pd-acetylide intermediate couples with 2-hydroxypyridine, with n-butylamine acting as a proton shuttle.
SₙAr Cyclization Mechanism
Deprotonation of ethyl 2-hydroxyacetate generates a nucleophilic alkoxide, which attacks the electron-deficient C-2 position of dichloronicotinate. Intramolecular cyclization eliminates HCl, forming the furan ring.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution, as demonstrated by the reaction of methyl 2-[(cyano-3-fluorophenoxy)methyl]-3-furoate (3i ) with t-BuOK. At 65°C, this yields a mixture of fluorinated and methoxy-substituted products, while heating at 90°C exclusively forms the methoxy derivative (5j ) via substitution .
Table 2: Substitution Reaction Example
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| t-BuOK | 65°C | Fluorinated (5i ) + methoxy (5j ) | 54% + 40% |
| t-BuOK | 90°C | Methoxy (5j ) | 68% |
Esterification
The carboxylic acid group can react with alcohols under acidic conditions (e.g., HCl, H₂SO₄) to form esters. This reaction is critical for modifying solubility or reactivity in downstream applications .
Amidation
Reaction with amines (e.g., NH₃, primary/secondary amines) under coupling agents like EDC or DCC can yield amides. This conversion is common for enhancing biological activity or stability .
Formation of Acyl Chlorides
The acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), enabling subsequent acylation reactions .
Electrophilic Aromatic Substitution (EAS)
While the pyridine ring is deactivated toward EAS, the electron-rich furan ring may undergo electrophilic substitution under specific conditions. Potential sites include positions adjacent to the carboxylic acid group, though reactivity depends on directing effects .
Cross-Coupling Reactions
The compound may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) if appropriately functionalized, though directing groups or metalation steps may be required for regioselectivity .
Ring-Opening Reactions
Under harsh conditions (e.g., strong acids or bases), the furan or pyridine rings may undergo ring-opening, though this is less commonly reported. Such reactions could generate open-chain intermediates for further synthesis .
Halogenation
Halogenation (e.g., Cl₂, Br₂) may occur at reactive positions, such as the furan ring, depending on reaction conditions. This could introduce halogen substituents for subsequent derivatization .
Scientific Research Applications
Furo[3,2-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which furo[3,2-b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Compounds:
Thieno[3,2-b]pyridine-3-carboxylic acid Replaces the furan oxygen with sulfur. Higher lipophilicity and altered electronic properties due to sulfur’s polarizability .
Pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Substitutes the furan ring with a pyrrole (NH-containing) ring.
- Enhanced hydrogen-bonding capacity but reduced stability under acidic conditions .
5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Chlorine at the 5-position increases acidity (pKa ~2.5) and bioactivity .
Furo[3,2-b]pyridine-2-carboxylic acid
- Carboxylic acid at the 2-position instead of 3.
- Altered binding affinity in metal complexes due to steric effects .
Physicochemical Properties
Insights :
- Thieno derivatives exhibit higher LogP values, favoring membrane permeability .
- Pyrrolo analogs show better water solubility due to hydrogen-bonding capability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing furo[3,2-b]pyridine-3-carboxylic acid derivatives, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, Rh-catalyzed tandem reactions can construct the fused furopyridine core, followed by carboxylation at the 3-position . Microwave-assisted synthesis has been shown to reduce reaction times while maintaining yields (e.g., methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate synthesis under microwave irradiation) . Purification often employs column chromatography, but recent protocols avoid this by using selective crystallization (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives precipitated via ethanol/water mixtures) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, distinct proton environments in methyl 2-formyl derivatives resolve structural ambiguities .
- X-ray crystallography : Used to validate spirocyclic derivatives (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine] structures) .
- Mass spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns for novel analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound derivatives to improve yield and selectivity?
- Methodological Answer :
- Microwave irradiation : Reduces reaction times (e.g., from hours to minutes) while maintaining yields in condensation reactions with active methylene compounds .
- Electrocatalytic multicomponent reactions : Enable room-temperature synthesis of complex spiro derivatives (73–82% yields) without column chromatography .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol/water mixtures facilitate crystallization .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference with known analogs (e.g., furo[2,3-c]pyridine derivatives) to identify anomalous shifts caused by substituent electronic effects .
- 2D NMR techniques : COSY and NOESY experiments resolve overlapping signals in fused-ring systems .
- Computational modeling : Density functional theory (DFT) calculations predict chemical shifts and validate proposed structures .
Q. What strategies are effective for enhancing the bioavailability of this compound-based drug candidates?
- Methodological Answer :
- Structural modifications : Introduce halogen atoms (e.g., bromine at the 6-position) or methoxy groups to improve metabolic stability .
- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl esters) enhances membrane permeability, as seen in antimicrobial analogs .
- In vitro assays : Use Caco-2 cell models to assess permeability and liver microsomes for metabolic stability screening .
Q. What are the challenges in analyzing reaction intermediates during this compound synthesis, and how can they be addressed?
- Methodological Answer :
- Real-time monitoring : Employ LC-MS or in situ IR spectroscopy to detect transient intermediates (e.g., enolates in cyclization steps) .
- Quenching experiments : Halt reactions at specific timepoints to isolate intermediates for characterization .
- Isotopic labeling : Use 13C-labeled precursors to trace reaction pathways in complex multicomponent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
